molecular formula C14H14O2 B154531 (S,S)-(-)-Hydrobenzoin CAS No. 2325-10-2

(S,S)-(-)-Hydrobenzoin

Cat. No.: B154531
CAS No.: 2325-10-2
M. Wt: 214.26 g/mol
InChI Key: IHPDTPWNFBQHEB-KBPBESRZSA-N
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Description

(S,S)-(-)-Hydrobenzoin is a chiral organic compound with the molecular formula C14H14O2. It is an enantiomer of hydrobenzoin, characterized by its two hydroxyl groups attached to a benzene ring. This compound is notable for its applications in asymmetric synthesis and as a chiral building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S,S)-(-)-Hydrobenzoin can be synthesized through several methods. One common approach involves the reduction of benzil using a chiral catalyst. The reduction process typically employs a catalyst such as a chiral oxazaborolidine, which facilitates the enantioselective reduction of benzil to this compound. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent like tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a chiral catalyst to achieve the desired enantioselectivity. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (S,S)-(-)-Hydrobenzoin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to benzil using oxidizing agents such as nitric acid or potassium permanganate.

    Reduction: Further reduction of this compound can yield compounds like benzoin or benzyl alcohol.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, alkyl halides.

Major Products Formed:

    Oxidation: Benzil.

    Reduction: Benzoin, benzyl alcohol.

    Substitution: Various substituted benzoin derivatives.

Scientific Research Applications

(S,S)-(-)-Hydrobenzoin has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of chiral ligands and catalysts, which are essential in various industrial processes.

Mechanism of Action

The mechanism of action of (S,S)-(-)-Hydrobenzoin in chemical reactions involves its ability to act as a chiral inducer. In asymmetric synthesis, it can influence the stereochemistry of the products formed. The hydroxyl groups in this compound can participate in hydrogen bonding and other interactions, which help stabilize transition states and intermediates, leading to enantioselective outcomes.

Comparison with Similar Compounds

    (R,R)-(+)-Hydrobenzoin: The enantiomer of (S,S)-(-)-Hydrobenzoin, with similar chemical properties but opposite optical rotation.

    Benzoin: A related compound with one hydroxyl group and one ketone group.

    Benzil: The oxidized form of hydrobenzoin, containing two ketone groups.

Uniqueness: this compound is unique due to its specific chiral configuration, which makes it particularly useful in enantioselective synthesis. Its ability to induce chirality in other molecules sets it apart from its achiral counterparts and other similar compounds.

Properties

IUPAC Name

(1S,2S)-1,2-diphenylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPDTPWNFBQHEB-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357389, DTXSID801021449
Record name (S,S)-(-)-Hydrobenzoin
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Record name (+/-)-1,2-Diphenylethane-1,2-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655-48-1, 2325-10-2
Record name Hydrobenzoin, (+/-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrobenzoin, (-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S,S)-(-)-Hydrobenzoin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-1,2-Diphenylethane-1,2-diol
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Record name (1S,2S)-1,2-diphenylethane-1,2-diol
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Record name HYDROBENZOIN, (-)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HYDROBENZOIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR8L8S2Y8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Resin-OsO4 (0.01 Eq. Wt.), N-methylmorpholine-N-oxide (1.5 Eq. Wt.) and trans-stilbene (1.0 Eq. Wt) in the mixed solvent of water/acetone/acetonitrile (in the volume ratio of 1:1:1) were stored at room temperature for 6 hours. After completion of the reaction, the catalyst was filtered off and washed with ethyl acetate. The combined filtrates were concentrated under reduced pressure. The pure product, 1,2-diphenyl-1,2-ethandiol was obtained by removing the solvent at reduced pressure followed by column chromatography. (yield 93%).
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Synthesis routes and methods II

Procedure details

To a slurry of 97.0 g of benzil in 1 liter of 95% EtOH was added 20 g of sodium borohydride. After stirring 10 minutes, the mixture was diluted with 1 liter of water and the mixture was treated with activated carbon. The mixture was then filtered trough supercel and the filtrate heated and diluted with an additional 2 liters of water until it became slightly cloudy. The mixture was then cooled to 0 to 5° C. and the resulting crytals were collected and washed with cold water. The crystals were then dried in vacuo.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of (S,S)-(-)-Hydrobenzoin?

A1: The molecular formula of this compound is C14H14O2, and its molecular weight is 214.26 g/mol.

Q2: What are the key spectroscopic data points for characterizing this compound?

A2: this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. For example, researchers have used 1H NMR, 13C NMR, and 14N NMR to investigate the binding of this compound-based ligands to Ytterbium (III) complexes. []

Q3: How is this compound employed in asymmetric synthesis?

A3: this compound acts as a chiral auxiliary and ligand in various asymmetric reactions. For instance, it facilitates the synthesis of enantiopure (+)-polyoxamic acid from achiral allylic halides. [, ] It also enables the preparation of D-sorbitol from trans-1-iodo-2-hexene. [, ]

Q4: Can you provide an example of this compound's role in a specific reaction mechanism?

A4: In the enantioselective oxidation of sulfides, this compound forms a complex with titanium i-propoxide. This complex acts as a chiral catalyst, enabling the oxidation of aryl benzyl sulfides to sulfoxides with high enantiomeric excess. DFT computations reveal the influence of this compound on the diastereomeric transition states, dictating the enantioselectivity of the reaction. [, ]

Q5: How does this compound contribute to the synthesis of enantiopure carbohydrates?

A5: this compound plays a crucial role in the oxyselenenylation of cyclic alkenes like cyclohexene and 3,4-dihydro-2H-pyran. This methodology allows for the synthesis of enantiopure cyclitols such as D-chiro-inositol, muco-quercitol, and L- and D-arabinose through subsequent stereoselective transformations. [, ]

Q6: How is computational chemistry used to study this compound's behavior in chemical reactions?

A6: Density Functional Theory (DFT) calculations provide insights into reaction mechanisms involving this compound. For example, DFT studies have elucidated the role of this compound in the diastereoselective cyclopropanation of α,β-unsaturated ketals. [, ]

Q7: How do structural modifications of this compound affect its activity or properties?

A7: While specific Structure-Activity Relationship (SAR) studies focusing solely on this compound might be limited in the provided literature, modifications to its structure, such as incorporating it into crown ether moieties, are explored for developing recyclable enantioselective catalysts. [] This highlights the potential of modifying this compound for specific applications.

Q8: Is there information available about the stability of this compound under various conditions?

A8: The provided research papers primarily focus on the synthetic applications of this compound. While they don't delve deeply into its stability profile, they demonstrate its successful utilization in various reaction conditions. This suggests a reasonable level of stability under those specific circumstances.

Q9: How is this compound used in chiral separation techniques?

A9: this compound serves as a template molecule in molecular imprinting techniques for the chiral separation of enantiomeric 1,2-diamines. Polymers imprinted with this compound demonstrate selectivity for the separation of racemic mixtures. []

Q10: What is the significance of adding achiral primary amines to the eluent during the chiral separation of enantiomeric 1,2-diamines using this compound imprinted polymers?

A10: The addition of achiral primary amines, like propylamine or cyclohexylamine, to the eluent enhances both the enantioselectivity and retentivity of this compound imprinted polymers for 1,2-diamines. This suggests a synergistic effect between the chiral cavities of the polymer and the added amines, leading to improved separation efficiency. []

Q11: How does this compound behave in crystallization processes?

A11: this compound is recognized for its ability to form conglomerates, which are mechanical mixtures of enantiopure crystals. This property is exploited in crystallization-induced asymmetric transformation (CIAT) processes to obtain enantiomerically pure this compound from its racemic mixture. []

Q12: What is the role of organometallic catalysts in the context of this compound and CIAT?

A12: Organometallic catalysts like chloro(indenyl)-bis-(triphenylphosphine)-ruthenium(II) are used to racemize the undesired enantiomer of hydrobenzoin in solution during CIAT. This allows for a continuous enrichment of the desired this compound enantiomer in the solid phase, driving the process towards higher yields. []

Q13: What challenges are associated with using organometallic catalysts in the CIAT of this compound?

A13: One challenge is the potential for side reactions. For example, some catalysts might be consumed in side reactions or lead to the degradation of hydrobenzoin, limiting the efficiency of CIAT. [] Finding catalysts with higher stability and selectivity is crucial for improving this process.

Q14: How do biocatalysts compare to traditional chemical methods in synthesizing enantiopure benzoins and hydrobenzoins?

A14: Biocatalytic reduction of benzils offers a more straightforward approach to enantiopure benzoins and hydrobenzoins compared to traditional chemical methods. Enzymes often exhibit higher selectivity, leading to the formation of the desired enantiomer with high enantiomeric excess, minimizing the need for expensive and time-consuming separation procedures. []

Q15: What is unique about the biocatalytic activity of Talaromyces flavus in the reduction of benzils?

A15: Talaromyces flavus exhibits pH-dependent selectivity in reducing benzils. At pH 5.0, it predominantly produces (S)-benzoin, while at pH 7.0, it favors the formation of (S,S)-hydrobenzoin. This selectivity stems from the presence of multiple enzymes within Talaromyces flavus with varying substrate specificities and pH activity profiles. []

Q16: What advantages does using Talaromyces flavus offer in the synthesis of (S,S)-hydrobenzoin?

A16: Talaromyces flavus facilitates a highly selective synthesis of (S,S)-hydrobenzoin with high enantiomeric excess (ee >99%) and a high diastereomeric ratio (dl/meso 97:3). This eliminates the need for complex purification steps and increases the overall efficiency of (S,S)-hydrobenzoin production. []

Q17: Are there any other notable applications of this compound?

A17: this compound and its derivatives are explored for their potential in nonlinear optics. Researchers have investigated the second harmonic generation (SHG) properties of this compound monomers, particularly for their potential use in materials with nonlinear optical properties. []

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